1,2,3,4-Tetrahydrobenzo[g]isoquinoline
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Overview
Description
1,2,3,4-Tetrahydrobenzo[g]isoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by a fused benzene and isoquinoline ring system, which gives it unique chemical properties. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrobenzo[g]isoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where an imine derived from 2-(1,4-dimethoxynaphth-2-yl)ethylamine reacts with an acyl chloride in the presence of aluminum chloride, followed by oxidation with silver(II) oxide in nitric acid . Another method involves the condensation of 1,2,3,4-tetrahydrobenzo[g]quinolin-4-one with aromatic aldehydes in an alkaline medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrobenzo[g]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, such as 1,2-disubstituted this compound-5,10-diones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Silver(II) oxide in nitric acid is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 1,2-disubstituted this compound-5,10-diones.
Reduction: Fully saturated tetrahydrobenzo[g]isoquinoline derivatives.
Substitution: A variety of substituted isoquinoline derivatives, depending on the reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydrobenzo[g]isoquinoline and its derivatives have several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydrobenzo[g]isoquinoline involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrobenzo[g]isoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Similar structure but lacks the fused benzene ring, leading to different chemical properties and biological activities.
Benzo[g]quinoline: Contains a fully aromatic system, resulting in different reactivity and applications.
Indolo[3,2-c]benzo[g]quinoline: A more complex polycyclic system with additional rings, used in different research contexts.
Properties
Molecular Formula |
C13H13N |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrobenzo[g]isoquinoline |
InChI |
InChI=1S/C13H13N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h1-4,7-8,14H,5-6,9H2 |
InChI Key |
YZGSLLPFIVQGHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
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